PTH-serine

Description

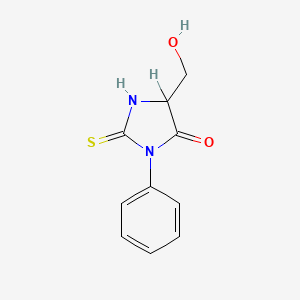

The exact mass of the compound 5-(Hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-6-8-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5,8,13H,6H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXXSWPUYDARQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101213360 | |

| Record name | 5-(Hydroxymethyl)-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101213360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5789-22-0 | |

| Record name | 5-(Hydroxymethyl)-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5789-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC116496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Hydroxymethyl)-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101213360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Localization of Phosphorylated PTH1 Receptor

This guide provides a comprehensive exploration of the mechanisms governing the cellular localization of the parathyroid hormone 1 receptor (PTH1R) following its serine phosphorylation. It is intended for researchers, scientists, and drug development professionals engaged in endocrinology, cell biology, and pharmacology. We will delve into the molecular underpinnings of PTH1R signaling, trafficking, and the state-of-the-art methodologies used to investigate these processes, emphasizing the causality behind experimental choices to ensure robust and reproducible findings.

Introduction: Beyond the Cell Surface

Parathyroid hormone (PTH) is a primary regulator of calcium and phosphate homeostasis.[1][2] Its effects are mediated principally through the parathyroid hormone 1 receptor (PTH1R), a class B G protein-coupled receptor (GPCR).[3][4] Upon binding of PTH, the receptor undergoes a conformational change, initiating intracellular signaling cascades. For decades, the paradigm for GPCR signaling was confined to the plasma membrane. However, emerging evidence reveals a more complex spatial and temporal regulation, where the receptor's journey into the cell's interior is a critical component of its signaling life cycle.

A key event governing this journey is the phosphorylation of the receptor itself.[5] Agonist binding rapidly triggers the phosphorylation of specific serine and threonine residues within the C-terminal tail of PTH1R.[6] This post-translational modification acts as a molecular switch, redirecting the receptor's fate from G protein coupling towards internalization and engagement with alternative signaling pathways. Understanding the cellular localization of this phosphorylated receptor population is paramount, as it dictates the duration and nature of the hormonal response, with profound implications for both normal physiology and the development of therapeutics for conditions like osteoporosis.[7] This guide will illuminate the pathways, players, and protocols essential for studying this critical aspect of PTH biology.

The Molecular Machinery: Key Players in PTH1R Phosphorylation and Trafficking

The cellular response to PTH is orchestrated by a precise interplay of several protein families. A foundational understanding of these components is essential before designing experiments.

-

PTH1 Receptor (PTH1R): A seven-transmembrane domain receptor that, upon PTH binding, activates heterotrimeric G proteins.[3]

-

G Proteins: The initial transducers of the signal. PTH1R couples primarily to:

-

Gαs: Activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7]

-

Gαq: Activates phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation.[6][8]

-

-

G Protein-Coupled Receptor Kinases (GRKs): This family of serine/threonine kinases specifically recognizes and phosphorylates agonist-occupied GPCRs, including PTH1R.[9] GRK2, in particular, is a key player in phosphorylating the PTH1R's C-terminal tail.[10]

-

β-Arrestins: These scaffolding proteins are recruited to the GRK-phosphorylated C-terminus of PTH1R.[3][11] The binding of β-arrestin serves two primary functions:

-

Desensitization: It sterically hinders the receptor's interaction with G proteins, terminating the initial signal.[9]

-

Internalization: It acts as an adaptor, linking the receptor to the clathrin-based endocytic machinery, thereby targeting the phosphorylated receptor for internalization into endosomes.[3]

-

The process begins with PTH binding and culminates in the relocalization of the phosphorylated, β-arrestin-bound receptor away from the plasma membrane.

Figure 1: PTH1R signaling, phosphorylation, and internalization pathway.

Mapping the Phosphorylation Sites

The specificity of the cellular response is encoded, in part, by the pattern of phosphorylation on the PTH1R C-terminal tail. Mass spectrometry has been instrumental in identifying these sites.[12] Upon stimulation with PTH(1-34), the receptor is phosphorylated exclusively on serine residues.[13] Two primary clusters of serine/threonine residues have been identified as critical for this process and subsequent β-arrestin recruitment.[12]

| Phosphorylation Site Cluster | Specific Residues | Primary Function | Reference |

| Cluster 1 | Ser489, Ser490, Ser491, Ser492, Ser493, Ser494, Ser495 | Concerted action with Cluster 2 for β-arrestin3 recruitment | [12] |

| Cluster 2 | Ser501, Thr502, Ser503, Thr504, Thr505, Thr506 | Major determinant of β-arrestin3 binding efficacy and potency | [12] |

| Other Identified Sites | Ser485, Ser486 | Agonist-dependent phosphorylation sites | [13] |

Table 1: Key Serine/Threonine Phosphorylation Sites on the PTH1R C-Terminal Tail.

Notably, residues Ser503 and Thr504 appear to be the dominant determinants, accounting for a majority of β-arrestin3 recruitment.[12] The mutation of these sites to non-phosphorylatable alanine residues can be used experimentally to dissect the functional consequences of receptor phosphorylation.[6] Conversely, mutation to "phosphomimetic" residues like aspartic or glutamic acid can be used to simulate the constitutively phosphorylated state, though this approach has limitations and results should be interpreted with caution.[14]

Methodologies for Determining Cellular Localization

A multi-pronged experimental approach is required to confidently determine the subcellular location of phosphorylated PTH1R. Here, we detail three core, self-validating methodologies.

Subcellular Fractionation and Western Blotting

This biochemical technique physically separates cellular compartments, allowing for the detection of phosphorylated PTH1R (pPTH1R) in specific fractions by immunoblotting.[15] The key to a successful fractionation is the gentle, stepwise lysis of cellular membranes and validation of fraction purity.[16]

Causality Behind the Protocol:

-

Hypotonic Buffer: Causes cells to swell, making the plasma membrane fragile and easier to rupture without disrupting internal organelle membranes.[16]

-

Mild, Non-ionic Detergent (e.g., NP-40): At low concentrations, it selectively perforates the plasma membrane while leaving the nuclear and mitochondrial membranes largely intact.[16]

-

Differential Centrifugation: Separates components based on their mass and density. Lower speeds pellet larger components like nuclei, while higher speeds are needed for smaller vesicles and membranes.

-

Phosphatase and Protease Inhibitors: These are absolutely critical. Lysis releases degradative enzymes from their native compartments; inhibitors prevent the artificial dephosphorylation or degradation of your target protein during the procedure.

Experimental Protocol: Nuclei/Cytosol/Membrane Fractionation

-

Cell Culture and Treatment: Grow cells (e.g., HEK293 or Saos-2 expressing PTH1R) to ~90% confluency. Treat with PTH (e.g., 100 nM PTH(1-34)) for various time points (e.g., 0, 5, 15, 30 minutes) to stimulate receptor phosphorylation and internalization.

-

Cell Harvesting: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into 1 mL of ice-cold PBS containing a cocktail of protease and phosphatase inhibitors. Centrifuge at 500 x g for 5 minutes at 4°C.[16]

-

Plasma Membrane Lysis: Discard the supernatant. Resuspend the cell pellet in 200 µL of ice-cold hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, plus inhibitors). Incubate on ice for 15 minutes.

-

Homogenization: Add a mild detergent like NP-40 to a final concentration of 0.1% and vortex gently.[16] Alternatively, pass the suspension through a 27-gauge needle 10-15 times.

-

Nuclear Fraction Isolation: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C. The resulting pellet contains the nuclei. Carefully collect the supernatant, which contains the cytoplasm and membrane fractions.

-

Cytosolic and Membrane Fraction Separation: Centrifuge the supernatant from step 5 at 100,000 x g for 1 hour at 4°C in an ultracentrifuge. The supernatant is the cytosolic fraction. The pellet contains the plasma membrane, endosomes, and other vesicular structures.

-

Sample Preparation and Analysis: Resuspend the nuclear and membrane pellets in a suitable lysis buffer (e.g., RIPA buffer). Measure protein concentration for all fractions (cytosol, nuclear, membrane). Analyze equal protein amounts by SDS-PAGE and Western blot using:

-

A phospho-specific antibody targeting a key serine site on PTH1R (if available) or a pan-phosphoserine antibody after immunoprecipitation of PTH1R.

-

An antibody against total PTH1R.

-

Validation Antibodies: Organelle-specific markers to verify fraction purity (e.g., GAPDH for cytosol, Histone H3 for nucleus, Na+/K+ ATPase for plasma membrane, EEA1 for early endosomes).

-

Figure 2: Workflow for Subcellular Fractionation and Western Blot Analysis.

Immunofluorescence (IF) Microscopy

IF provides direct visual evidence of protein localization within the cellular architecture.[17] For phosphorylated proteins, the protocol must be optimized to preserve the labile phosphate groups and minimize non-specific antibody binding.[18]

Causality Behind the Protocol:

-

Fixation (e.g., Paraformaldehyde): Cross-links proteins, locking them in their subcellular location at the moment of fixation.

-

Permeabilization (e.g., Triton X-100 or Saponin): Creates pores in cellular membranes, allowing antibodies to access intracellular epitopes.

-

Blocking (e.g., Bovine Serum Albumin - BSA): BSA is used to block non-specific binding sites on the sample, reducing background signal. Milk-based blockers should be avoided as they contain the phosphoprotein casein, which can lead to high background when using phospho-specific antibodies.[18]

-

Primary and Secondary Antibodies: The primary antibody specifically binds to the phosphorylated target. The fluorescently-conjugated secondary antibody binds to the primary antibody, providing the signal for visualization.

Experimental Protocol: Visualizing pPTH1R Localization

-

Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow.

-

Treatment: Treat cells with PTH as described in the fractionation protocol to induce phosphorylation and internalization.

-

Fixation: Gently wash cells with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate coverslips with the primary antibody (e.g., rabbit anti-pSer-PTH1R) diluted in blocking buffer overnight at 4°C. A co-stain for an endosomal marker like EEA1 or Rab5 (e.g., mouse anti-EEA1) can be included to test for co-localization.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit and Alexa Fluor 594 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once more with PBS. Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize using a confocal or fluorescence microscope. Co-localization of the pPTH1R signal (green) with the endosomal marker (red) will appear as yellow/orange in merged images, indicating the receptor's presence in endosomes.

Mass Spectrometry (MS) for Phosphosite Identification

While not a localization technique per se, MS is the gold standard for identifying which specific serine residues are phosphorylated, a prerequisite for generating the tools (e.g., phospho-specific antibodies) needed for localization studies.[19][20]

Workflow Overview:

-

Immunoprecipitation (IP): Isolate total PTH1R from lysates of control and PTH-treated cells.

-

Enzymatic Digestion: Digest the purified protein into smaller peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Because phosphopeptides are often low in abundance, they must be enriched from the complex peptide mixture.[21] Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[20]

-

LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The instrument measures the mass-to-charge ratio of the peptides and then fragments them, allowing for sequence determination and precise localization of the phosphate group.[22][23]

This workflow provides the definitive site-specific information required to interpret the biological consequences of PTH1R phosphorylation and to guide the development of specific reagents for the other methodologies described.

Data Interpretation and Self-Validation

-

Fractionation Cross-Validation: The Western blot results from fractionation must be validated. A strong signal for the nuclear marker Histone H3 should only appear in the nuclear pellet, and the cytosolic marker GAPDH should be confined to the cytosolic supernatant. The appearance of pPTH1R in a fraction enriched for the endosomal marker EEA1 would corroborate IF co-localization data.

-

Immunofluorescence Controls: Negative controls are essential. An "isotype control" (an antibody of the same type and from the same species but with no relevant specificity) should yield no signal. A "secondary only" control (omitting the primary antibody) ensures the secondary antibody is not binding non-specifically.

-

Quantitative Analysis: Quantify the band intensity from Western blots and the fluorescence intensity from IF images. This allows for a time-course analysis, showing the depletion of pPTH1R from the membrane fraction and its corresponding increase in the endosomal/internalized fraction over time.

Implications for Research and Drug Development

The location of phosphorylated PTH1R is not merely a consequence of signaling but an active component of it. The discovery of sustained cAMP signaling from endosomes after PTH1R internalization has challenged the classical model of GPCR desensitization.[3][7] This phenomenon, termed "location bias," suggests that the subcellular compartment from which a receptor signals can qualitatively alter the downstream cellular response.

For drug development, this opens up exciting possibilities:

-

Biased Agonists: It may be possible to design ligands that preferentially promote G protein signaling at the membrane versus β-arrestin-mediated signaling from endosomes. Such drugs could fine-tune the biological response to achieve desired therapeutic effects (e.g., bone anabolism) while minimizing side effects.[7]

-

Targeting Trafficking: Modulating the kinetics of PTH1R phosphorylation or internalization could extend or shorten its signaling lifetime, providing another avenue for therapeutic intervention.

The cellular localization of phosphorylated PTH1R is a dynamic, regulated process central to its biological function. By employing the rigorous, multi-faceted, and self-validating experimental approaches outlined in this guide, researchers can dissect this complex interplay of signaling and trafficking to uncover new insights into PTH physiology and develop next-generation therapeutics.

References

-

Vilardaga, J. P., Gardella, T. J., Jean-Alphonse, F., & Bastepe, M. (2014). Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm. Frontiers in Pharmacology, 5, 14. [Link]

-

Weinman, E. J., & Shenolikar, S. (2008). Parathyroid hormone signaling in bone and kidney. Current Opinion in Nephrology and Hypertension, 17(4), 378–383. [Link]

-

Kumar, R., & Mann, D. R. (2019). High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity. Clinical Chemistry, 65(2), 249–251. [Link]

-

Kelly, E., Bailey, C. P., & Henderson, G. (2010). G-protein-coupled receptor phosphorylation: where, when and by whom. British Journal of Pharmacology, 159(8), 1633–1643. [Link]

-

Navarro-Pando, J. M., & Al-Massadi, O. (2019). The Regulation of Parathyroid Hormone Secretion and Synthesis. International Journal of Molecular Sciences, 20(18), 4430. [Link]

-

Illades-Aguiar, B., Alarcon-Romero, L., & Flores-Alfaro, E. (2020). Protein Phosphorylation in Serine Residues Correlates with Progression from Precancerous Lesions to Cervical Cancer in Mexican Patients. International Journal of Molecular Sciences, 21(15), 5483. [Link]

-

ResearchGate. (2018). How to perform immunofluorescence staining for phosphorylated proteins on cryopreserved tissue sections?. ResearchGate. Retrieved from [Link]

-

Jean-Alphonse, F. G., & Vilardaga, J. P. (2018). PTH/PTHrP Receptor Signaling, Allostery, and Structures. Trends in Endocrinology & Metabolism, 29(10), 711–724. [Link]

-

Wehbi, V. L., Stevenson, H. P., & Vilardaga, J. P. (2013). Identification of key phosphorylation sites in PTH1R that determine arrestin3 binding and fine-tune receptor signaling. The Journal of Biological Chemistry, 288(19), 13394–13403. [Link]

-

Dicker, F., Quitterer, U., Winstel, R., Honold, K., & Lohse, M. J. (1999). Phosphorylation-independent inhibition of parathyroid hormone receptor signaling by G protein-coupled receptor kinases. Proceedings of the National Academy of Sciences, 96(10), 5476–5481. [Link]

-

Vaga, S., & Gerlich, D. W. (2017). Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. Molecular Biology of the Cell, 28(21), 2735–2738. [Link]

-

Bounoutas, G. S., D'Abramo, M., & Divieti Pajevic, P. (2013). Critical role of parathyroid hormone (PTH) receptor-1 phosphorylation in regulating acute responses to PTH. Proceedings of the National Academy of Sciences, 110(15), 6093–6098. [Link]

-

Datta, N. S., & Abou-Samra, A. B. (2005). Parathyroid hormone uses multiple mechanisms to arrest the cell cycle progression of osteoblastic cells from G1 to S phase. Endocrinology, 146(5), 2332–2341. [Link]

-

ResearchGate. (n.d.). Techniques for parathyroid localization. ResearchGate. Retrieved from [Link]

-

Thermo Fisher Scientific. (2017). Tips and tricks: Phospho Immunofluorescence. YouTube. Retrieved from [Link]

-

Zhang, W., & Li, F. (2017). Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions. Medical Science Monitor, 23, 1891–1900. [Link]

-

Wikipedia. (n.d.). Parathyroid hormone. Wikipedia. Retrieved from [Link]

-

Steen, H., Kuster, B., & Mann, M. (2006). Analysis of Phosphorylation by Mass Spectrometry. Molecular & Cellular Proteomics, 5(1), 172–181. [Link]

-

Fuhs, S. R., & Hunter, T. (2019). Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence. Methods in Molecular Biology, 1928, 225–235. [Link]

-

Ardito, F., & Pellegrino, M. R. (2017). The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). International Journal of Molecular Medicine, 40(2), 271–280. [Link]

-

Senichkin, V. V., Prokhorova, E. A., Zhivotovsky, B., & Kopeina, G. S. (2021). Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells. Cells, 10(4), 852. [Link]

-

Cander, S., & Tuncel, M. (2023). A STEPWISE APPROACH TO LOCALIZATION STUDIES IN PRIMARY HYPERPARATHYROIDISM. Acta Endocrinologica (Bucharest), 19(3), 312–319. [Link]

-

Clark, L. J., & Gardella, T. J. (2017). Molecular Mechanisms of PTH/PTHrP Class B GPCR Signaling and Pharmacological Implications. Vitamins and Hormones, 106, 33–64. [Link]

-

Cleveland Clinic. (2025). Parathyroid Hormone (PTH). Cleveland Clinic. Retrieved from [Link]

-

McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology, 5(5), 591–602. [Link]

-

Wehbi, V. L., Stevenson, H. P., & Vilardaga, J. P. (2013). Identification of key phosphorylation sites in PTH1R that determine arrestin3 binding and fine-tune receptor signaling. Biochemical Journal, 452(Pt 1), 125–134. [Link]

-

Bitesize Bio. (n.d.). Subcellular Fractionation: Reliable Protocols Explained. Bitesize Bio. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of PTHR activation and signaling. ResearchGate. Retrieved from [Link]

-

Iida-Klein, A., & Abou-Samra, A. B. (1998). Identification of Phosphorylation Sites in the G Protein-Coupled Receptor for Parathyroid Hormone. Receptor Phosphorylation Is Not Required for Agonist-Induced Internalization. Molecular Endocrinology, 12(12), 1846–1856. [Link]

-

de Groot, T., & Bindels, R. J. (2011). Parathyroid Hormone Activates TRPV5 via PKA-Dependent Phosphorylation. Journal of the American Society of Nephrology, 22(1), 108–116. [Link]

-

Spectroscopy Online. (n.d.). Phosphorylation Site Localization Using Probability-Based Scoring. Spectroscopy Online. Retrieved from [Link]

-

Medscape. (2022). Parathyroid Physiology. Medscape. Retrieved from [Link]

-

Wikipedia. (n.d.). Protein phosphorylation. Wikipedia. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Retrieved from [Link]

-

Gesty-Palmer, D., & Flannery, C. A. (2019). Comparable Initial Engagement of Intracellular Signaling Pathways by Parathyroid Hormone Receptor Ligands Teriparatide, Abaloparatide, and Long Acting PTH. JBMR Plus, 3(7), e10188. [Link]

-

Rush, J., & Villén, J. (2012). Determining in vivo Phosphorylation Sites using Mass Spectrometry. Methods in Molecular Biology, 893, 13–28. [Link]

-

Venkat, R., & Libutti, S. K. (2024). Invasive Testing for Preoperative Localization of Parathyroid Tumors. Annals of Surgical Oncology, 31(1), 324–331. [Link]

-

ResearchGate. (n.d.). Model of the regulatory levels in the JNK cascade affected by PTH/PKA signaling in the osteoblast. ResearchGate. Retrieved from [Link]

Sources

- 1. Parathyroid hormone - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. G-protein-coupled receptor phosphorylation: where, when and by whom - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pnas.org [pnas.org]

- 10. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of PTH/PTHrP Class B GPCR Signaling and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of key phosphorylation sites in PTH1R that determine arrestin3 binding and fine-tune receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. molbiolcell.org [molbiolcell.org]

- 15. A Practical Step-by-Step Guide to Subcellular Fractionation in Mammalian Cells | Proteintech Group [ptglab.com]

- 16. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]

- 20. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 22. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lab.rockefeller.edu [lab.rockefeller.edu]

Evolutionary Conservation of Parathyroid Hormone Serine Sites: A Technical Guide for Functional Investigation

Executive Summary

Parathyroid Hormone (PTH) is a critical regulator of mineral ion homeostasis, exerting its effects primarily through the PTH Type 1 Receptor (PTH1R), a Class B G-protein-coupled receptor (GPCR).[1] The biological activity of PTH is not solely dictated by its primary amino acid sequence but is also finely tuned by post-translational modifications (PTMs).[2] Among these, phosphorylation of serine residues is a key mechanism for regulating protein function and signal transduction.[3] This technical guide provides a comprehensive framework for investigating the evolutionary conservation of serine residues within the PTH peptide. It outlines an integrated strategy combining bioinformatics, molecular biology, and functional assays to identify conserved serine sites, probe their functional significance, and elucidate their potential role in modulating PTH-PTH1R signaling. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced regulation of PTH activity and explore novel avenues for therapeutic intervention.

Part 1: The Foundation - PTH and its Signaling Cascade

Parathyroid Hormone is an 84-amino acid peptide hormone secreted by the chief cells of the parathyroid glands.[4][5] Its primary physiological role is to maintain calcium and phosphate balance.[4] PTH acts on bone and kidney to increase serum calcium levels by stimulating bone resorption, increasing renal calcium reabsorption, and promoting the synthesis of active Vitamin D.[5][6]

The biological effects of PTH are mediated by the PTH1R.[7] Upon binding of PTH, the PTH1R undergoes a conformational change, leading to the activation of downstream signaling pathways. The canonical pathways include:

-

Adenylate Cyclase (AC) - Protein Kinase A (PKA) Pathway: Activation of the Gαs subunit stimulates AC, leading to the production of cyclic AMP (cAMP). cAMP then activates PKA, which phosphorylates various downstream targets, including the transcription factor CREB.[4]

-

Phospholipase C (PLC) - Protein Kinase C (PKC) Pathway: Activation of the Gαq subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates PKC.[4][7]

The specific signaling outcome can vary depending on the target cell and the physiological context.[1] Post-translational modifications, such as phosphorylation, on the hormone itself could add another layer of regulatory complexity, potentially influencing receptor binding affinity, duration of signaling, or pathway bias.

Caption: Canonical PTH1R signaling pathways.

Part 2: Bioinformatic Identification of Conserved Serine Sites

The first step in investigating the functional importance of specific residues is to determine their evolutionary conservation. Residues that are conserved across diverse species are often critical for the structure or function of the protein.

Rationale for Comparative Sequence Analysis

By aligning the PTH protein sequences from various vertebrate species, we can identify serine residues that have resisted substitution over evolutionary time.[8] This conservation implies a strong selective pressure to maintain these residues, suggesting they may be involved in essential functions such as receptor interaction, proper folding, or serving as substrates for conserved kinases.

Experimental Protocol: Multiple Sequence Alignment (MSA)

This protocol outlines the steps to perform an MSA using a publicly available tool like Clustal Omega.

-

Sequence Retrieval: Obtain PTH protein sequences from multiple vertebrate species (e.g., Human, Bovine, Mouse, Rat, Chicken, Zebrafish) from a protein database such as UniProt or NCBI. Ensure you are using the mature 84-amino acid peptide sequence.

-

Input Sequences: Paste the sequences in FASTA format into the input box of the Clustal Omega web server.

-

Parameter Selection: For a standard analysis, the default parameters are generally sufficient. These include settings for gap opening penalties and substitution matrices that are optimized for general protein alignments.

-

Execution: Submit the sequences for alignment. The algorithm will calculate the optimal alignment that maximizes the similarity score between all sequences.[9]

-

Analysis: The output will display the aligned sequences. Identify columns where a serine (S) residue is present across all or a vast majority of the species. These are your candidate conserved serine sites. Pay close attention to the N-terminal region (residues 1-34), which is known to be crucial for biological activity.[10]

Caption: Bioinformatic workflow for identifying conserved serine sites.

Data Presentation: PTH Sequence Alignment

The following table presents a sample alignment of the N-terminal (1-34) region of PTH from various species. Serine residues are highlighted.

| Species | 1-10 | 11-20 | 21-30 | 31-34 |

| Human | S VS E IQLMHNLGKH | LS MERVEWLR | KKLQDVHNFV | ALGA |

| Bovine | S VS E IQLMHNLGKH | LS MERVEWLR | KKLQDVHNFV | ALGA |

| Mouse | S VS E IQLMHNLGKH | LS MERVEWLR | KKLQDVHNFV | ALGA |

| Rat | S VS E IQLMHNLGKH | LS MERVEWLR | KKLQDVHNFV | ALGA |

| Chicken | S VS E IQLMHNLGKH | LS QERVEWLR | KKLQDVHNFV | ALGA |

| Zebrafish | S LS E MQLHNLNKRH | LS KDRADWLR | RKLQDVHNFV | TLGA |

| Conservation | * |

Note: This is an illustrative alignment. Actual sequences should be retrieved from databases for analysis. Asterisks indicate highly conserved serine residues.

From this illustrative alignment, Serine at positions 1, 3, and 12 (S1, S3, S12) appear to be highly conserved across these species, making them prime candidates for functional investigation.

Part 3: Functional Characterization of Conserved Serine Sites

Once candidate conserved serine sites are identified, the next phase is to determine their functional importance through empirical testing. The central hypothesis is that phosphorylation at these sites is a regulatory mechanism for PTH activity.

Experimental Approach 1: Site-Directed Mutagenesis

Causality: To test the function of a specific serine, we can replace it with an amino acid that cannot be phosphorylated (a non-phosphorylatable mimic) or one that mimics a permanent state of phosphorylation (a phosphomimetic).

-

Serine to Alanine (S→A): Alanine is structurally similar to serine but lacks the hydroxyl group, making it impossible for kinases to phosphorylate. This mutation effectively removes the phosphorylation site.

-

Serine to Aspartate/Glutamate (S→D/E): The negatively charged carboxyl groups of aspartate and glutamate can mimic the negative charge of a phosphate group, potentially locking the protein in a "permanently on" or "permanently off" state, depending on the effect of phosphorylation.

Protocol: Generating PTH Mutant Peptides

This protocol describes the generation of mutant PTH peptides, focusing on the biologically active N-terminal fragment PTH(1-34).

-

Peptide Synthesis: Synthesize the wild-type (WT) PTH(1-34) peptide and the desired mutant peptides (e.g., S1A-PTH(1-34), S1D-PTH(1-34), S3A-PTH(1-34), etc.) using solid-phase peptide synthesis (SPPS).

-

Purification: Purify the synthesized peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.

-

Verification: Confirm the identity and purity of each peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Quantification: Accurately determine the concentration of the purified peptides using a method such as amino acid analysis or UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine.

Experimental Approach 2: In Vitro Functional Assays

Causality: By comparing the biological activity of the mutant peptides to the wild-type peptide, we can infer the function of the specific serine residue. A common and direct measure of PTH1R activation is the accumulation of intracellular cAMP.

Protocol: cAMP Accumulation Assay

-

Cell Culture: Culture cells stably expressing the human PTH1R (e.g., HEK293-PTH1R or SaOS-2 cells) in appropriate media until they reach 80-90% confluency in multi-well plates.

-

Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation. Then, stimulate the cells with a range of concentrations of WT PTH(1-34) and each mutant peptide for a defined time (e.g., 15-30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

-

Data Analysis: Plot the cAMP response against the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) for each peptide.

Data Presentation: Hypothetical Functional Assay Results

| Peptide | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of WT) | Interpretation |

| WT PTH(1-34) | 1.5 | 100 | Baseline activity |

| S1A-PTH(1-34) | 15.0 | 100 | 10-fold decrease in potency; S1 is important for receptor activation. |

| S1D-PTH(1-34) | 1.2 | 105 | No significant change; phosphorylation may not be inhibitory. |

| S12A-PTH(1-34) | 1.6 | 60 | 40% decrease in efficacy; S12 is important for maximal signaling. |

| S12D-PTH(1-34) | 25.0 | 30 | Potency and efficacy greatly reduced; phosphorylation at S12 is inhibitory. |

Experimental Approach 3: Direct Identification of Phosphorylation Sites

Causality: While mutagenesis provides functional insights, mass spectrometry provides direct physical evidence of phosphorylation at specific sites.

Protocol: Phosphopeptide Mapping by Mass Spectrometry (LC-MS/MS)

This is a self-validating system; the identification of a phosphopeptide is based on a precise mass shift and fragmentation pattern.

-

In Vitro Kinase Assay: Incubate purified WT PTH with a relevant kinase (e.g., PKA, PKC, or a cell lysate) in the presence of ATP.

-

Proteolytic Digestion: Digest the protein mixture with a specific protease, such as trypsin, to generate a pool of smaller peptides.

-

Phosphopeptide Enrichment: Because phosphopeptides are often low in abundance, enrich the sample using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[3]

-

LC-MS/MS Analysis: Separate the enriched peptides by liquid chromatography and analyze them by tandem mass spectrometry. The first mass analyzer (MS1) measures the mass-to-charge ratio of the intact peptides. Selected peptides are then fragmented, and the second mass analyzer (MS2) measures the mass-to-charge ratio of the fragments.

-

Data Analysis: Use specialized software to search the fragmentation (MS2) spectra against the PTH sequence. The software will identify peptides and pinpoint the exact location of the phosphate group based on the mass shift (+79.966 Da) and specific fragment ions.

Caption: Workflow for phosphopeptide mapping by LC-MS/MS.

Part 4: Implications for Drug Development

A detailed understanding of how serine phosphorylation modulates PTH function has significant therapeutic implications:

-

Design of Improved Analogs: Knowledge of key functional sites can guide the development of PTH analogs with improved properties. For instance, if phosphorylation at a specific serine leads to inactivation, substituting that serine with a non-phosphorylatable residue could create a longer-acting, more stable therapeutic.

-

Biased Agonism: Phosphorylation could potentially influence PTH1R signaling bias (i.e., preferential activation of the Gαs/PKA pathway over the Gαq/PKC pathway). Designing ligands that exploit this by mimicking or blocking phosphorylation at specific sites could lead to drugs with more targeted effects and fewer side effects.

-

Targeting Regulatory Kinases: If the specific kinases and phosphatases that act on PTH are identified, they could become novel drug targets for modulating endogenous PTH activity in diseases like hyperparathyroidism or hypoparathyroidism.

Part 5: Conclusion

Investigating the evolutionary conservation of PTH serine sites provides a powerful, targeted approach to uncovering novel regulatory mechanisms of hormone function. The integrated strategy presented in this guide—combining predictive bioinformatic analysis with rigorous functional validation through site-directed mutagenesis, cellular assays, and mass spectrometry—offers a robust framework for elucidating the functional impact of phosphorylation. The insights gained from such studies are not only crucial for advancing our fundamental understanding of PTH biology but also hold significant promise for the rational design of next-generation therapeutics for metabolic and bone-related disorders.

References

-

Vilardaga, J. P., Gardella, T. J., & Jüppner, H. (2014). PTH receptor-1 signalling—mechanistic insights and therapeutic prospects. Nature Reviews Endocrinology, 10(12), 709–722. [Link]

-

Cleveland Clinic. (2022). Parathyroid Hormone (PTH). [Link]

-

Lee, M., & Partridge, N. C. (2009). Parathyroid hormone signaling in bone and kidney. Current Opinion in Nephrology and Hypertension, 18(4), 298–302. [Link]

-

Bounoutas, G. S., et al. (2013). Critical role of parathyroid hormone (PTH) receptor-1 phosphorylation in regulating acute responses to PTH. Proceedings of the National Academy of Sciences, 110(15), 6178–6183. [Link]

-

MSD Manuals. (n.d.). Overview of Parathyroid Function. [Link]

-

Wikipedia. (n.d.). Parathyroid hormone. [Link]

-

Thomsen, A. R., et al. (2016). Identification of key phosphorylation sites in PTH1R that determine arrestin3 binding and fine-tune receptor signaling. Science Signaling, 9(445), ra91. [Link]

-

Amaya, Y., et al. (2015). Evolutionary well-conserved region in the signal peptide of parathyroid hormone-related protein is critical for its dual localization through the regulation of ER translocation. Journal of Biochemistry, 158(5), 419–429. [Link]

-

Ginalski, K. (2006). Multiple sequence alignment of PTH polypeptides from various sources. ResearchGate. [Link]

-

Slatopolsky, E., et al. (1976). Effects of parathyroid hormone on oxidative phosphorylation of heart mitochondria. The Journal of Clinical Investigation, 58(5), 1273–1279. [Link]

-

Hawa, N. S., et al. (1998). Translational regulation of parathyroid hormone gene expression and RNA: protein interactions. Journal of Bone and Mineral Research, 13(5), 833–840. [Link]

-

Sali, A., & Blundell, T. L. (1993). Alignment of multiple protein structures based on sequence and structure features. Journal of Molecular Biology, 234(3), 779–815. [Link]

-

Gensure, R. C., et al. (2005). Evolution of Parathyroid Hormone Receptor Family and Their Ligands in Vertebrate. Annals of the New York Academy of Sciences, 1040(1), 86–89. [Link]

-

Thomsen, A. R., et al. (2016). Identification of key phosphorylation sites in PTH1R that determine arrestin3 binding and fine-tune receptor signaling. Apollo - University of Cambridge Repository. [Link]

-

Hawa, N. S., et al. (1998). Translational regulation of parathyroid hormone gene expression and RNA: Protein interactions. Journal of Bone and Mineral Research. [Link]

-

Martin, T. J. (2022). PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway. Frontiers in Endocrinology, 12, 798157. [Link]

-

Silver, J., & Naveh-Many, T. (2010). The Regulation of Parathyroid Hormone Secretion and Synthesis. Journal of the American Society of Nephrology, 21(9), 1461–1464. [Link]

-

Lee, D. B. N., & Zawada, E. T. (2023). Physiology, Parathyroid. StatPearls. [Link]

-

Robinson, J., et al. (2015). Multiple Sequence Alignment. IPD-MHC Database. [Link]

-

Pinheiro, P. L., et al. (2010). Gene organization of the vertebrate PTH-like family members. ResearchGate. [Link]

-

Manning, G., et al. (2002). Analysis of protein phosphorylation: methods and strategies for studying kinases and substrates. Cell, 110(4), 429–432. [Link]

-

Creative Biolabs. (n.d.). Protein Phosphorylation: Mechanisms, Types, and Research Techniques. [Link]

-

Wikipedia. (n.d.). Post-translational modification. [Link]

Sources

- 1. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post-translational modification - Wikipedia [en.wikipedia.org]

- 3. リン酸化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parathyroid hormone - Wikipedia [en.wikipedia.org]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. pnas.org [pnas.org]

- 8. Evolution of Parathyroid Hormone Receptor Family and Their Ligands in Vertebrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IPD-MHC Database [ebi.ac.uk]

- 10. Identification of key phosphorylation sites in PTH1R that determine arrestin3 binding and fine-tune receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Mass spectrometry protocol for PTH-serine detection

Application Note & Protocol

Topic: High-Sensitivity Detection and Quantification of PTH-Serine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals involved in protein sequencing and characterization.

Introduction

N-terminal sequencing of proteins and peptides is a cornerstone of proteomics, providing critical information for protein identification, verification of recombinant protein expression, and the characterization of post-translational modifications. The Edman degradation, a well-established chemical method, has been the traditional workhorse for this purpose.[1][2][3][4] This technique sequentially cleaves amino acid residues from the N-terminus of a polypeptide chain, releasing them as phenylthiohydantoin (PTH) derivatives for subsequent analysis.[2][3]

While highly effective, the final identification of the cleaved PTH-amino acids, traditionally performed by HPLC with UV detection, relies solely on retention time.[5] This can lead to ambiguity, especially with complex samples or when dealing with unstable derivatives. Phenylthiohydantoin-serine (this compound) is particularly challenging due to its susceptibility to dehydration during the acidic cleavage step of the Edman chemistry, potentially compromising accurate identification.

Mass spectrometry (MS) offers a powerful solution to these challenges.[1][3] By coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), PTH-amino acids can be identified with much higher confidence, based not only on their chromatographic retention time but also on their unique mass-to-charge ratio (m/z) and specific fragmentation patterns.[5][6] This application note provides a detailed, field-proven protocol for the sensitive and specific detection of this compound using LC-MS/MS. The methodology outlined herein ensures a self-validating system, from sample preparation to data interpretation, providing researchers with a reliable tool for definitive N-terminal sequence analysis.

Principle of the Method

The overall workflow involves two main stages: the chemical conversion of the N-terminal serine residue to its PTH derivative via Edman degradation, followed by the analysis of this derivative by LC-MS/MS.

-

Edman Degradation Chemistry: The process begins with the reaction of the free N-terminal amino group of the peptide with phenyl isothiocyanate (PITC) under alkaline conditions. This forms a phenylthiocarbamoyl-peptide (PTC-peptide). In the subsequent step, treatment with a strong acid, such as trifluoroacetic acid (TFA), cleaves the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[2][3] The unstable ATZ-serine is then converted to the more stable this compound through treatment with aqueous acid.[2]

-

LC-MS/MS Detection: The resulting this compound is separated from other reaction byproducts and PTH-amino acids using reverse-phase liquid chromatography. The eluting analyte is then ionized, typically via electrospray ionization (ESI), and introduced into the mass spectrometer. A specific precursor ion corresponding to this compound is selected and fragmented. The resulting product ions are unique to the structure of this compound, and monitoring these specific mass transitions in a mode known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity for quantification.[7]

Visualized Experimental Workflow

Caption: Workflow from Edman degradation to LC-MS/MS analysis.

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Ethyl Acetate (HPLC grade), Heptane (HPLC grade).

-

Reagents: Phenyl isothiocyanate (PITC, sequencing grade), Trifluoroacetic acid (TFA, sequencing grade), Pyridine (sequencing grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).

-

Standards: this compound analytical standard.

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts, 0.22 µm syringe filters.

Instrumentation

-

Liquid Chromatography System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates between 200-500 µL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is recommended for good separation.

Detailed Experimental Protocols

Part 1: Preparation of this compound Sample

This protocol assumes the Edman degradation cycle has been performed, yielding the ATZ-serine derivative in a solvent such as ethyl acetate.

-

Extraction of ATZ-Serine: After the cleavage step of the Edman degradation, the ATZ-amino acid is typically extracted into an organic solvent. For this protocol, we assume the ATZ-serine is in 200 µL of ethyl acetate.

-

Solvent Evaporation: Dry the sample completely under a gentle stream of nitrogen or in a vacuum centrifuge. This step is critical to remove the TFA and extraction solvent.

-

Conversion to this compound:

-

To the dried residue, add 100 µL of 25% (v/v) aqueous TFA.

-

Incubate the mixture at 55°C for 20 minutes. This step facilitates the rearrangement of the ATZ-serine to the more stable this compound.

-

-

Final Sample Preparation for LC-MS:

-

Dry the sample again completely under nitrogen or in a vacuum centrifuge to remove the aqueous TFA.

-

Reconstitute the dried this compound residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex thoroughly for 30 seconds to ensure complete dissolution.

-

Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Part 2: LC-MS/MS Analysis

The following tables outline the recommended starting parameters for the LC-MS/MS analysis. These may require optimization depending on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Setting | Causality and Rationale |

| Column | C18, 100 x 2.1 mm, 1.8 µm | Provides excellent retention and resolution for small, relatively hydrophobic molecules like PTH derivatives. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidified mobile phase promotes better peak shape and ionization efficiency in positive ESI mode. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent for reverse-phase chromatography, providing good elution strength. |

| Flow Rate | 300 µL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and sensitivity. |

| Injection Volume | 5 µL | A small injection volume is sufficient for sensitive detection and prevents column overloading. |

| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |

| Gradient | 5% B to 70% B over 8 min | A gradual gradient ensures robust separation of this compound from potential contaminants and other PTH-amino acids. |

Table 2: Mass Spectrometry Parameters (SRM Mode)

| Parameter | Recommended Setting | Causality and Rationale |

| Ionization Mode | ESI, Positive | PTH derivatives readily form protonated molecules [M+H]+ in positive ion mode. |

| Precursor Ion (Q1) | m/z 238.1 | This corresponds to the protonated molecular ion of this compound ([C10H11N3O2S + H]+). |

| Product Ion 1 (Q3) | m/z 136.1 | A primary, stable fragment ion corresponding to the phenylthiohydantoin core structure. Used for quantification. |

| Product Ion 2 (Q3) | m/z 193.1 | A secondary fragment resulting from the loss of the serine side chain. Used as a qualifier ion to confirm identity. |

| Collision Energy | Optimize (start at 15-25 eV) | The energy required to fragment the precursor ion. Must be optimized empirically for the specific instrument to maximize product ion signal. |

| Dwell Time | 50-100 ms | The time spent acquiring data for each SRM transition. Balances the number of points across the peak with cycle time. |

Note: The exact m/z values should be confirmed by infusing a pure standard of this compound.

Data Analysis and Interpretation

-

Peak Identification: The identity of this compound is confirmed by the co-elution of both SRM transitions (e.g., 238.1 -> 136.1 and 238.1 -> 193.1) at the expected retention time, as determined by the analysis of a pure standard.

-

Quantification: The peak area of the primary (quantifier) SRM transition is used for quantification. A calibration curve should be generated by injecting known concentrations of the this compound analytical standard.

-

System Suitability: Before analyzing unknown samples, inject a standard to confirm system performance, including retention time stability, peak shape, and signal intensity.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| No or Low Signal | Incomplete conversion to this compound; Degradation of the sample; Poor ionization. | Verify conversion step parameters; Ensure fresh reagents; Optimize MS source parameters (e.g., capillary voltage, gas flow). |

| Broad or Tailing Peaks | Column contamination; Inappropriate mobile phase pH; Secondary interactions. | Flush the column; Ensure mobile phase contains 0.1% formic acid; Check for sample matrix effects. |

| Inconsistent Retention Time | Unstable pump pressure; Column temperature fluctuations; Column degradation. | Purge the LC system; Ensure the column oven is at a stable temperature; Replace the column if performance degrades. |

| Qualifier/Quantifier Ratio is Incorrect | Co-eluting interference; Incorrect collision energy. | Check the chromatogram for interfering peaks; Re-optimize collision energy for both transitions. |

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and highly specific protocol for the identification and quantification of this compound. By leveraging the selectivity of Selected Reaction Monitoring, this approach overcomes the inherent ambiguities of traditional HPLC-UV methods, particularly for labile residues like serine. This protocol offers a self-validating system that enhances the confidence of N-terminal protein sequencing, providing researchers with accurate and reliable data critical for advancing protein research and drug development.

References

-

Quantification of Parathyroid Hormone and its Fragments in Serum by Liquid Chromatography-High-Resolution Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]

-

Direct analysis of 33 amino acids in beverages by LC-MS/MS. YouTube (Shimadzu). Available at: [Link]

-

Quantitation of Parathyroid Hormone in Serum or Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]

-

High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity. Clinical Journal of the American Society of Nephrology. Available at: [Link]

-

Problems with the PTH assays. Annales d'Endocrinologie. Available at: [Link]

-

Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. Journal of Chromatography B. Available at: [Link]

-

Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Analytical Biochemistry. Available at: [Link]

-

Phosphopeptide Derivatization Signatures To Identify Serine and Threonine Phosphorylated Peptides by Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Advion, Inc. Available at: [Link]

-

Quantification of Parathyroid Hormone and its Fragments in Serum by Liquid Chromatography–High-Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

-

Peptide Sequencing- The Edman Degradation. Chemistry LibreTexts. Available at: [Link]

-

Parathyroid hormone assay: problems and opportunities. Clinical and Applied Immunology Reviews. Available at: [Link]

-

Critical role of parathyroid hormone (PTH) receptor-1 phosphorylation in regulating acute responses to PTH. Proceedings of the National Academy of Sciences. Available at: [Link]

-

13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Available at: [Link]

-

Determination of D-serine in human serum by LC-MS/MS using a triazole-bonded column after pre-column derivatization... Analytical and Bioanalytical Chemistry. Available at: [Link]

-

High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry. Journal of the American Chemical Society. Available at: [Link]

-

Problems with the PTH assays. ResearchGate. Available at: [Link]

-

Peptide Sequencing: The Edman Degradation. OpenStax. Available at: [Link]

-

Identification of key phosphorylation sites in PTH1R that determine arrestin3 binding and fine-tune receptor signaling. Biochemical Journal. Available at: [Link]

-

Theory of Edman Sequencing. Shimadzu Scientific Instruments. Available at: [Link]

Sources

- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 5. Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Mass Spectrometry to Improve PTH Identification and Test Accuracy - Accelerating Proteomics [thermofisher.com]

Application Notes and Protocols: CRISPR-Cas9 Mediated Knockout of PTHR Serine Phosphorylation Sites

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of PTH Receptor Signaling and the Role of Serine Phosphorylation

The Parathyroid Hormone 1 Receptor (PTH1R), a member of the G protein-coupled receptor (GPCR) family, is a critical regulator of calcium and phosphate homeostasis.[1][2] It is the primary receptor for both parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP).[1][3] Upon ligand binding, PTH1R initiates a cascade of intracellular signaling events, primarily through the activation of G proteins, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[1][4][5] This signaling pathway is fundamental to the physiological processes in bone and kidney.[2]

Like many GPCRs, the signaling activity of PTH1R is tightly regulated by post-translational modifications, with phosphorylation being a key mechanism.[6] Phosphorylation of serine and threonine residues within the intracellular domains of GPCRs, often mediated by G protein-coupled receptor kinases (GRKs) and second messenger-activated kinases like PKA and PKC, plays a crucial role in receptor desensitization, internalization, and the recruitment of β-arrestins.[7] These events fine-tune the cellular response to hormonal stimulation.

Specifically, serine phosphorylation sites on the PTH1R are hypothesized to be critical for modulating its signaling duration, trafficking, and downstream physiological outcomes. Elucidating the precise function of these phosphorylation sites is paramount for a deeper understanding of PTH biology and for the development of novel therapeutics targeting this pathway. The advent of CRISPR-Cas9 genome editing technology provides an unprecedented opportunity to dissect the function of these specific serine residues with high precision.[8] By creating cell lines with targeted knockouts of these phosphorylation sites, researchers can investigate the impact on PTHR signaling and function in a clean, genetically defined system.

This guide provides a comprehensive framework and detailed protocols for utilizing CRISPR-Cas9 to knock out specific serine phosphorylation sites within the PTH1R. We will cover the entire workflow, from the strategic design of guide RNAs (gRNAs) to the rigorous validation of the resulting knockout cell lines and the functional characterization of the modified receptor.

Strategic Planning: Designing the Knockout Experiment

A successful CRISPR-Cas9 experiment begins with meticulous planning. The primary goal is to introduce a frameshift mutation via the error-prone non-homologous end joining (NHEJ) repair pathway, leading to a premature stop codon and, consequently, a non-functional or truncated protein.[9][10]

Guide RNA (gRNA) Design: Precision Targeting is Key

The specificity and efficiency of the CRISPR-Cas9 system are dictated by the gRNA sequence. Several web-based tools are available to facilitate the design of gRNAs with high on-target activity and minimal off-target effects.[11][12][13]

Key Considerations for gRNA Design:

-

Target Region: Design gRNAs to target the exon encoding the specific serine phosphorylation site(s) of interest. Aim for a cut site as close as possible to the codon for the target serine residue.

-

On-Target Scoring: Utilize algorithms that predict the cutting efficiency of the gRNA. These tools often use machine learning models trained on large datasets to provide an "on-target" score.[14]

-

Off-Target Analysis: Thoroughly evaluate potential off-target sites. The gRNA sequence should be unique within the genome to avoid unintended edits.

-

PAM Site: The gRNA target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

Recommended Design Tools:

| Tool | Key Features |

| Synthego CRISPR Design Tool | User-friendly interface, automated recommendation of high-quality guides, and integrated ordering of synthetic sgRNAs.[11] |

| Integrated DNA Technologies (IDT) Guide RNA Design Tool | Employs a machine learning model to predict gRNA efficiency and provides on-target scores.[14] |

| CHOPCHOP | A versatile tool that supports multiple applications, including knockout, activation, and inhibition.[12] |

Experimental Workflow Overview

The overall experimental workflow can be visualized as a multi-step process, from initial design to final functional analysis.

Figure 1. High-level experimental workflow for CRISPR-Cas9 knockout of PTHR serine phosphorylation sites.

Detailed Protocols: From Transfection to Validation

The following protocols provide a step-by-step guide for generating and validating your PTHR phosphorylation site knockout cell lines.

Protocol 1: Transfection of Cas9 and gRNA

This protocol describes the delivery of CRISPR-Cas9 components into a suitable mammalian cell line (e.g., HEK293T cells, which are commonly used for studying GPCRs).[15]

Materials:

-

Target cell line (e.g., HEK293T)

-

Cas9 expression vector or purified Cas9 protein

-

gRNA expression vector or synthetic gRNA

-

Lipofectamine-based transfection reagent or electroporation system

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Opti-MEM or other serum-free medium

Procedure:

-

Cell Seeding: The day before transfection, seed the target cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Complex Formation (for lipid-based transfection):

-

In one tube, dilute the Cas9 and gRNA plasmids (or Cas9 protein and synthetic gRNA) in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the contents of the two tubes, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

-

-

Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Harvesting: After incubation, harvest a portion of the cells for genomic DNA extraction and validation of editing efficiency. The remaining cells can be used for single-cell cloning.

Protocol 2: Validation of Gene Editing and Single-Cell Cloning

It is crucial to verify that the CRISPR-Cas9 system has successfully introduced mutations at the target site.[16] This can be achieved through PCR and sequencing. Subsequently, single-cell cloning is necessary to isolate a homogenous population of cells with the desired knockout.

Materials:

-

Genomic DNA extraction kit

-

PCR primers flanking the gRNA target site

-

Taq polymerase and dNTPs

-

Agarose gel electrophoresis system

-

Sanger sequencing service

-

96-well plates for single-cell cloning

Procedure:

-

Genomic DNA Extraction: Extract genomic DNA from the harvested cells using a commercial kit.

-

PCR Amplification: Amplify the genomic region surrounding the gRNA target site using the designed primers.

-

Assessment of Editing Efficiency (Optional but Recommended):

-

T7 Endonuclease I (T7E1) Assay: This assay can detect mismatches in heteroduplex DNA formed from wild-type and mutated PCR products.

-

Tracking of Indels by Decomposition (TIDE) Assay: A sequencing-based method that provides a quantitative assessment of indel frequencies.[16]

-

-

Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.

-

Single-Cell Cloning:

-

Serially dilute the transfected cell population to a concentration of approximately 0.5 cells per 100 µL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Visually inspect the plates to identify wells containing a single cell.

-

Expand the single-cell clones into larger cultures.

-

-

Genotyping of Clones: Once the clones have expanded, perform genomic DNA extraction, PCR, and Sanger sequencing on each clone to identify those with the desired homozygous knockout of the serine phosphorylation site.

Protocol 3: Western Blot Analysis for Protein Knockout Confirmation

Genomic validation should always be complemented with protein-level analysis to confirm the absence of the full-length PTHR protein.[9][17]

Materials:

-

Validated knockout and wild-type cell clones

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[18][19]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Primary antibody specific to PTHR

-

Loading control antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate[20]

Procedure:

-

Cell Lysis: Lyse the wild-type and knockout cell clones in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[19][20]

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature.[19]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-PTHR antibody overnight at 4°C with gentle agitation.[19][20]

-

Washing: Wash the membrane three times with TBST for 5 minutes each.[19]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 8.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Compare the band corresponding to PTHR in the knockout clones to the wild-type control. A complete absence of the band in the knockout clones confirms a successful knockout at the protein level. Reprobe the blot with a loading control antibody to ensure equal protein loading.

Functional Characterization of Knockout Cell Lines

With validated knockout cell lines in hand, the next critical phase is to assess the functional consequences of ablating the serine phosphorylation sites.

PTHR Signaling Pathway

Understanding the canonical PTHR signaling pathway is essential for designing and interpreting functional assays.

Figure 2. Simplified schematic of the PTH1R signaling pathway leading to cAMP production and gene expression.

Protocol 4: cAMP Production Assay

A primary readout of PTHR activation is the production of cAMP.[21][22] Comparing the cAMP response in wild-type and knockout cells upon PTH stimulation will reveal any alterations in signaling.

Materials:

-

Wild-type and knockout cell clones

-

PTH (1-34) or other relevant ligands

-

Serum-free medium

-

cAMP assay kit (e.g., ELISA-based or FRET-based)[23]

Procedure:

-

Cell Seeding: Seed wild-type and knockout cells in a 96-well plate and grow to confluency.

-

Starvation: The day of the assay, replace the growth medium with serum-free medium and incubate for at least 2 hours.

-

Stimulation: Prepare a serial dilution of PTH (1-34) in serum-free medium. Add the different concentrations of PTH to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[21]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration as a function of PTH concentration to generate dose-response curves. Compare the potency (EC50) and efficacy (Emax) of PTH in the wild-type and knockout cell lines.

Protocol 5: Phosphoproteomic Analysis by Mass Spectrometry

To directly assess the phosphorylation status of the PTHR and other downstream signaling proteins, mass spectrometry-based phosphoproteomics is the gold standard.[24][25][26]

Materials:

-

Wild-type and knockout cell clones

-

PTH (1-34)

-

Lysis buffer with phosphatase and protease inhibitors

-

Trypsin

-

Phosphopeptide enrichment kit (e.g., TiO2 or Fe-NTA)[25]

-

LC-MS/MS system

Procedure:

-

Cell Culture and Stimulation: Grow wild-type and knockout cells and stimulate with PTH (1-34) for a specific time course.

-

Cell Lysis and Protein Digestion: Lyse the cells, and digest the proteins into peptides using trypsin.[27]

-

Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the total peptide digest using a phosphopeptide enrichment kit.[24][25] This step is crucial due to the low stoichiometry of phosphorylation.[25]

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify and quantify the phosphopeptides. Compare the phosphorylation profiles of the wild-type and knockout cells, both at baseline and after PTH stimulation. This will reveal the direct impact of the serine site knockout on receptor phosphorylation and can also uncover changes in the phosphorylation of downstream signaling molecules.

Data Interpretation and Troubleshooting

Expected Outcomes and Interpretation:

| Assay | Expected Outcome in a Successful Knockout | Interpretation |

| Sanger Sequencing | Frameshift mutation (indel) at the target site. | Confirms successful gene editing at the DNA level. |

| Western Blot | Absence of the full-length PTHR band. | Confirms successful protein knockout. |

| cAMP Assay | Altered dose-response curve (e.g., increased or decreased potency/efficacy, or altered kinetics). | Indicates that the serine phosphorylation site is involved in regulating G protein coupling and/or receptor desensitization. |

| Mass Spectrometry | Absence of phosphorylation at the targeted serine site in the knockout cells. Potential changes in phosphorylation of other sites or downstream proteins. | Directly confirms the knockout of the phosphorylation event and can reveal compensatory phosphorylation or altered downstream signaling. |

Common Troubleshooting Scenarios:

-